molecular formula C29H33N5O4 B2608004 N-cyclopentyl-4-(3-methylbutyl)-2-[2-(4-methylphenyl)-2-oxoethyl]-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223891-59-5

N-cyclopentyl-4-(3-methylbutyl)-2-[2-(4-methylphenyl)-2-oxoethyl]-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2608004
CAS RN: 1223891-59-5
M. Wt: 515.614
InChI Key:
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Description

N-cyclopentyl-4-(3-methylbutyl)-2-[2-(4-methylphenyl)-2-oxoethyl]-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C29H33N5O4 and its molecular weight is 515.614. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-4-(3-methylbutyl)-2-[2-(4-methylphenyl)-2-oxoethyl]-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-4-(3-methylbutyl)-2-[2-(4-methylphenyl)-2-oxoethyl]-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structure

Research on compounds similar to N-cyclopentyl-4-(3-methylbutyl)-2-[2-(4-methylphenyl)-2-oxoethyl]-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide focuses on their synthesis and structural characterization. For instance, Chern et al. (1988) describe the synthesis of related compounds through reactions of anthranilamide with isocyanates, leading to various quinazoline derivatives (Chern et al., 1988).

Biological Activity Prediction and Toxicity

Danylchenko et al. (2016) conducted a study involving the computer prediction of biological activity for similar compounds. They used software to predict the potential antineurotic activity, sorting out substances with prospective applications in male reproductive and erectile dysfunction treatment. Their research also addressed the acute toxicity of these compounds, classifying them as slightly toxic or practically non-toxic (Danylchenko et al., 2016).

Antitumor Properties

Stevens et al. (1984) explored the antitumor properties of imidazotetrazines, which are structurally related to the compound . They found that certain derivatives have curative activity against leukemia, suggesting a potential avenue for cancer treatment (Stevens et al., 1984).

Antimicrobial and Anticancer Potential

Research by Pokhodylo et al. (2021) on triazoloquinazoline derivatives, closely related to the compound of interest, showed these compounds to have significant antimicrobial activities against various bacterial and fungal strains. Moreover, some of these compounds demonstrated selective action with minimal impact on human cells, indicating their potential as antimicrobial agents (Pokhodylo et al., 2021).

properties

IUPAC Name

N-cyclopentyl-4-(3-methylbutyl)-2-[2-(4-methylphenyl)-2-oxoethyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N5O4/c1-18(2)14-15-32-27(37)23-13-12-21(26(36)30-22-6-4-5-7-22)16-24(23)34-28(32)31-33(29(34)38)17-25(35)20-10-8-19(3)9-11-20/h8-13,16,18,22H,4-7,14-15,17H2,1-3H3,(H,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIGOMXOWDTULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NC5CCCC5)C(=O)N(C3=N2)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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